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Compound of Interest

Compound Name: Indirubin Derivative E804
Cat. No.: B10772232
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E804 (Indirubin-3'-oximether) Administration in Mouse Models: Formulation, Dosing, and
Pharmacodynamic Validation

Mechanistic Rationale and Target Biology

E804 (Indirubin-3'-(2,3-dihydroxypropyl)-oximether) is a semi-synthetic, water-soluble
derivative of the natural bis-indole indirubin. In preclinical oncology and immunology, E804 is
deployed primarily as a potent ATP-competitive inhibitor of c-Src kinase (IC50 = 0.43 uM) and a
direct suppressor of STAT3 phosphorylation (Tyr705) 1. By blocking the upstream c-Src and
VEGFR-2 pathways, E804 downregulates anti-apoptotic proteins (Mcl-1, Survivin) and pro-
angiogenic factors (VEGF), making it highly effective against solid tumors and leukemic
xenografts 2. Furthermore, it modulates macrophage polarization by suppressing LPS-induced
INOS, COX-2, and IL-6 expression [[3]]().
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Figure 1: Mechanistic pathway of E804-mediated anti-tumor and anti-angiogenic activity.
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Physicochemical Constraints & Formulation
Engineering

Despite the addition of a hydrophilic dihydroxypropyl side chain, E804 retains a high
lipophilicity (aLogP = 3.54) and exhibits poor aqueous solubility 4. Administering E804 in
standard PBS causes immediate precipitation, leading to fatal microembolisms in mice or
complete loss of bioavailability. To circumvent this, researchers must utilize multi-component
co-solvent systems or Self-Emulsifying Drug Delivery Systems (SEDDS) to maintain the
compound in the aqueous micellar phase.

In Vivo Administration Protocols

Protocol A: Intraperitoneal (IP) Delivery for Systemic
Xenografts

» Objective: Achieve systemic distribution for disseminated or subcutaneous xenografts (e.g.,

MV4-11 leukemia) [[5]]().

e Causality: The combination of PEG300 and Tween-80 creates a stable microemulsion that
prevents the hydrophobic indirubin core from crashing out of solution upon contact with the
agueous peritoneal fluid [[6]]().

o Step-by-Step Methodology:

o Stock Preparation: Dissolve E804 powder in 100% anhydrous DMSO to a concentration of
20.8 mg/mL. Vortex until completely clear.

o Co-Solvent Addition: To prepare 1 mL of working solution, transfer 100 yL of the DMSO
stock into a sterile tube. Add 400 pL of PEG300. Vortex vigorously for 30 seconds.

o Surfactant Stabilization: Add 50 pL of Tween-80. Pipette up and down to ensure the
viscous surfactant is fully integrated.

o Aqueous Dilution: Slowly add 450 L of sterile Saline (0.9% NacCl) dropwise while
continuously vortexing. The final solution (2.08 mg/mL) must be clear and free of
particulates.
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o Administration: Inject IP at a dose of 5-10 mg/kg/day using a 27G needle.

o Self-Validating System: Harvest peripheral blood mononuclear cells (PBMCs) 12 hours post-
injection. Perform a Western blot for p-STAT3 (Tyr705). A >50% reduction relative to vehicle-
treated controls confirms successful systemic absorption and target engagement.

Protocol B: Intratumoral (IT) Injection for Syngeneic
Solid Tumors

» Objective: Maximize local anti-angiogenic effects while minimizing hepatic first-pass
metabolism in models like CT-26 colon carcinoma 2.

o Causality: Direct IT injection bypasses the rapid systemic clearance typical of indirubin
derivatives, maintaining high local concentrations necessary to inhibit VEGFR-2
phosphorylation on tumor-associated endothelial cells.

o Step-by-Step Methodology:

o Tumor Establishment: Subcutaneously inoculate BALB/c mice with CT-26 cells. Wait until
tumors reach a palpable volume of ~100 mms.

o Formulation: Prepare E804 in a localized vehicle (e.g., PBS containing 5% DMSO).
Ensure the injection volume does not exceed 50 pL to prevent tumor rupture.

o Administration: Insert a 29G insulin syringe into the center of the tumor mass. Inject slowly.
Repeat daily for 15 days.

o Self-Validating System: Resect the tumor on day 20. Perform immunohistochemistry (IHC)
for CD31. A valid IT protocol will yield a statistically significant decrease in CD31+
microvessel density and a concurrent increase in TUNEL+ apoptotic cells compared to the
contralateral control 2.

Protocol C: Oral Gavage (PO) using SEDDS
» Objective: Non-invasive administration for long-term pharmacokinetic or efficacy studies 4.

o Causality: Formulating E804 in a Medium-Chain SEDDS (e.g., 33% Capmul MCM, 45.5%
Solutol HS 15, 15% Tween 80, 5% PEG 400) ensures the drug remains in an agueous
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micellar phase within the harsh pH of the Gl tract, facilitating lymphatic absorption and

preventing precipitation.

o Step-by-Step Methodology:

o Lipid Mixing: Combine the lipid and surfactant excipients using a magnetic stirrer at 37°C

until homogenous.

o Drug Loading: Add E804 powder to achieve a 1.5% (w/w) loading concentration. Stir until

completely dissolved.

o Administration: Administer via oral gavage at an E804 equivalent dose of 50 mg/kg body

weight.

o Self-Validating System: Prior to in vivo use, perform an in vitro lipolysis assay using
pancreatic lipase (800 U/mL) at pH 6.5. The formulation is validated if >50% of E804 remains
in the aqueous micellar phase after 60 minutes [[4]]().

Quantitative Data Summary
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) (PO) Dose) triglycerides,
Rats/Mice) Tmax shortened
Solutol HS 15)
4
References

e Nam, S., et al. "Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human
cancer cells." PNAS. URL: [Link]

e Shin, et al. "Indirubin derivative E804 inhibits angiogenesis." PMC / CORE. URL: [Link]

e Heshmati, N., et al. "In vitro and in vivo evaluations of the performance of an indirubin
derivative, formulated in four different self-emulsifying drug delivery systems." ResearchGate
/ PubMed. URL:[Link]

 "Indirubin-3'-(2,3 dihydroxypropyl)-oximether (E804) is a Potent Modulator of LPS-Stimulated
Macrophage Functions.” PMC. URL:[Link]

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3488320/
https://www.benchchem.com/product/b1663261
https://www.researchgate.net/publication/263473538_In_vitro_and_in_vivo_evaluations_of_the_performance_of_an_indirubin_derivative_formulated_in_four_different_self-emulsifying_drug_delivery_systems
https://www.pnas.org/
https://www.benchchem.com/product/b10772232/docs?utm_src=pdf-body#e804-dosage-and-administration-in-mouse-models
https://www.ncbi.nlm.nih.gov/pmc/
https://www.researchgate.net/
https://www.ncbi.nlm.nih.gov/pmc/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10772232?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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